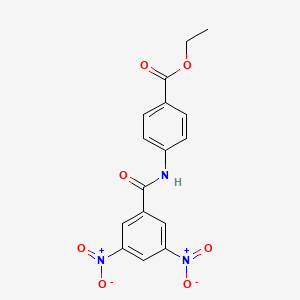

Ethyl 4-(3,5-dinitrobenzamido)benzoate

Description

Ethyl 4-(3,5-dinitrobenzamido)benzoate is a nitro-substituted aromatic ester characterized by a benzamido core functionalized with two nitro groups at the 3 and 5 positions of the benzene ring. The ethyl ester moiety at the para position of the benzoate backbone enhances its lipophilicity, while the electron-withdrawing nitro groups influence its electronic properties, stability, and reactivity. This compound is of interest in materials science and organic synthesis, particularly in applications requiring high-energy precursors or intermediates with tailored electronic characteristics .

Properties

IUPAC Name |

ethyl 4-[(3,5-dinitrobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O7/c1-2-26-16(21)10-3-5-12(6-4-10)17-15(20)11-7-13(18(22)23)9-14(8-11)19(24)25/h3-9H,2H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFBIGCEOUFZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,5-dinitrobenzamido)benzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-aminobenzoate to form this compound. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and yield. These methods can include the use of catalytic hydrogenation and esterification processes to achieve high purity and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dinitrobenzamido)benzoate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: Ethyl 4-(3,5-diaminobenzamido)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,5-dinitrobenzamido)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(3,5-dinitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activities or disrupting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(3,5-bis(trifluoromethyl)benzamido)benzoate (Compound 13)

- Substituents : 3,5-Bis(trifluoromethyl) groups instead of nitro groups.

- Synthesis: Mechanochemical synthesis using uronium-based coupling reagents (TCFH) yielded 96% efficiency, demonstrating superior atom economy compared to traditional reflux methods .

- Properties : The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this analog suitable for pharmaceutical or agrochemical applications. In contrast, the nitro groups in the target compound may favor explosive or high-energy material synthesis due to their electron-deficient aromatic system.

Ethyl 4-Aminobenzoate Derivatives in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate

- Substituents: A dimethylamino group (electron-donating) at the benzamido position.

- Reactivity: Exhibits a higher degree of conversion in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, attributed to its superior electron-donating capacity. The nitro-substituted analog, being electron-withdrawing, would likely show reduced reactivity in such initiator systems .

- Applications : Preferred in dental resins for its balance of physical properties (e.g., hardness, stability), whereas nitro-substituted derivatives might find niche roles in specialized coatings requiring UV stability or chemical resistance.

Heterocyclic-Substituted Ethyl Benzoate Derivatives

Examples from include I-6230 (pyridazin-3-yl), I-6232 (6-methylpyridazin-3-yl), and I-6373 (3-methylisoxazol-5-yl).

- Substituents: Heterocyclic groups linked via phenethylamino, phenethylthio, or phenethoxy spacers.

- In contrast, the nitro groups in the target compound may prioritize applications in catalysis or materials over bioactivity .

Biological Activity

Ethyl 4-(3,5-dinitrobenzamido)benzoate is a compound of interest due to its potential biological activities, particularly in antifungal and antibacterial applications. This article compiles findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a benzoate core with a dinitrobenzamide substituent, which is crucial for its biological properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound derivatives. For instance, derivatives of 3,5-dinitrobenzoate have shown significant antifungal activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values for some derivatives are as follows:

| Compound | MIC against Candida albicans | MIC against Candida krusei | MIC against Candida tropicalis |

|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 µg/mL (0.52 mM) | 100 µg/mL (4.16 mM) | 500 µg/mL (2.08 mM) |

| Propyl 3,5-dinitrobenzoate | Not specified | Not specified | Not specified |

Ethyl 3,5-dinitrobenzoate exhibited the most potent antifungal activity among tested compounds, indicating that the presence of nitro groups on the aromatic rings enhances antifungal efficacy .

The mechanism by which this compound exerts its antifungal effects involves interference with fungal cell membrane integrity and ergosterol synthesis. This multitarget approach disrupts various cellular processes essential for fungal survival .

Antibacterial Activity

In addition to antifungal properties, this compound has been evaluated for antibacterial activity. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific antibacterial activity of this compound remains to be fully characterized but suggests promising potential in combating resistant bacterial strains.

Case Studies

- Case Study on Antifungal Efficacy : A study focused on the efficacy of various dinitrobenzoate derivatives against Candida albicans. Ethyl 3,5-dinitrobenzoate was found to inhibit fungal growth effectively at low concentrations, demonstrating its potential as a therapeutic agent in treating fungal infections .

- Comparative Study on Derivatives : A comparative analysis of several dinitrobenzamide derivatives revealed that those with shorter alkyl chains exhibited greater antifungal activity. This suggests that structural modifications can significantly influence biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.